N,N,N-Trimethyldecan-1-aminium trifluoromethanesulfonate
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Overview
Description
N,N,N-Trimethyldecan-1-aminium trifluoromethanesulfonate: is a chemical compound known for its applications in various scientific fields. It is a quaternary ammonium salt with a long alkyl chain and a trifluoromethanesulfonate counterion. This compound is often used in biochemical assays and as a reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyldecan-1-aminium trifluoromethanesulfonate typically involves the quaternization of decylamine with methyl iodide, followed by anion exchange with trifluoromethanesulfonate. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is often carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyldecan-1-aminium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N,N,N-Trimethyldecan-1-aminium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyldecan-1-aminium trifluoromethanesulfonate involves its interaction with molecular targets through ionic and hydrophobic interactions. The long alkyl chain allows it to insert into lipid bilayers, while the quaternary ammonium group interacts with negatively charged molecules. This dual interaction enables the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
N,N,N-Trimethyldecan-1-aminium bromide: Similar structure but with a bromide counterion.
N,N,N-Trimethyldecan-1-aminium chloride: Similar structure but with a chloride counterion.
Uniqueness: N,N,N-Trimethyldecan-1-aminium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate counterion, which imparts distinct chemical properties such as higher solubility in organic solvents and enhanced stability under various conditions. These properties make it particularly useful in applications requiring robust performance and compatibility with a wide range of reagents .
Properties
CAS No. |
922704-30-1 |
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Molecular Formula |
C14H30F3NO3S |
Molecular Weight |
349.46 g/mol |
IUPAC Name |
decyl(trimethyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H30N.CHF3O3S/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;2-1(3,4)8(5,6)7/h5-13H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
OKOTZQDGXAGAKS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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